Rel-benzyl N-{[(1S,3R)-3-aminocyclopentyl]methylcarbamate
Description
IUPAC Nomenclature and Stereochemical Configuration
The compound rel-benzyl N-{[(1S,3R)-3-aminocyclopentyl]methylcarbamate follows systematic IUPAC naming conventions to describe its molecular architecture. Its full name is derived from three structural components:
- Benzyl group : A phenylmethyl substituent (C₆H₅CH₂–) attached via an oxygen atom.
- Carbamate linkage : A functional group (–O–C(=O)–N–) connecting the benzyl group to the cyclopentane backbone.
- Cyclopentylmethylamine core : A five-membered cyclopentane ring with an aminomethyl substituent at the 3-position.
The stereochemical descriptor rel- indicates the relative configuration of the two stereocenters at positions 1 and 3 of the cyclopentane ring. The 1S,3R designation specifies the absolute configuration:
- The methylcarbamate group at position 1 adopts an S configuration.
- The amino group at position 3 adopts an R configuration.
This stereochemical arrangement influences the molecule’s three-dimensional topology, which is critical for its interactions in chiral environments.
Molecular Geometry and Conformational Analysis
Cyclopentane derivatives adopt non-planar conformations to mitigate angle and torsional strain. For This compound , the cyclopentane ring exists in a puckered envelope conformation , where four atoms lie in a plane, and one atom deviates outward (Figure 1). Key geometric features include:
| Parameter | Value/Description |
|---|---|
| Bond angles (C–C–C) | ~108° (close to ideal tetrahedral) |
| Dihedral angles | 25–30° (due to puckering) |
| Substituent positions | Axial (amino) and equatorial (carbamate) orientations |
The 1S,3R configuration imposes steric constraints:
- The amino group at C3 adopts an axial position to minimize steric clashes with the carbamate group.
- The carbamate side chain at C1 occupies an equatorial position, reducing torsional strain.
Computational studies reveal that the half-chair and envelope conformers are energetically comparable, with a ΔG of <1 kcal/mol favoring the envelope form. This flexibility allows the molecule to adapt to binding sites in supramolecular systems.
Comparative Analysis of Cis-Trans Isomerism in Cyclopentylmethylcarbamates
Cis-trans isomerism in cyclopentyl derivatives arises from restricted rotation around the C–N bond and the spatial arrangement of substituents on the ring. A comparison of This compound with related compounds highlights stereochemical trends (Table 1):
| Compound | Configuration | Substituent Orientation | Key Properties |
|---|---|---|---|
| Rel-benzyl (1S,3R) | Trans | Amino and carbamate anti | Higher solubility in polar solvents |
| tert-Butyl (1S,3S) | Cis | Substituents syn | Lower melting point |
| Benzyl (1R,3R) | Trans | Anti | Enhanced thermal stability |
The trans arrangement in the (1S,3R) isomer reduces steric hindrance between the amino and carbamate groups, favoring intermolecular hydrogen bonding. In contrast, cis isomers (e.g., 1S,3S) exhibit increased van der Waals interactions, impacting crystallization behavior.
Stereoelectronic effects further modulate reactivity:
- Trans isomers show faster acylation rates due to unhindered nucleophilic attack at the amino group.
- Cis isomers exhibit steric shielding, slowing reaction kinetics.
This analysis underscores the role of stereochemistry in tailoring physicochemical properties for applications in asymmetric synthesis and drug design.
Figure 1. Envelope conformation of the cyclopentane ring in This compound , highlighting axial (NH₂) and equatorial (carbamate) substituents.
Table 1. Comparative properties of cyclopentylmethylcarbamate isomers.
Properties
IUPAC Name |
benzyl N-[[(1S,3R)-3-aminocyclopentyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-13-7-6-12(8-13)9-16-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2,(H,16,17)/t12-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRYNKKTFXWAET-QWHCGFSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CNC(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1CNC(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Rel-benzyl N-{[(1S,3R)-3-aminocyclopentyl]methylcarbamate typically involves the reaction of benzyl chloroformate with (1S,3R)-3-aminocyclopentylmethanol under basic conditions. The reaction proceeds through the formation of an intermediate carbamate, which is then purified to obtain the final product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Rel-benzyl N-{[(1S,3R)-3-aminocyclopentyl]methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or carbamate groups, leading to the formation of substituted products.
Scientific Research Applications
Rel-benzyl N-{[(1S,3R)-3-aminocyclopentyl]methylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rel-benzyl N-{[(1S,3R)-3-aminocyclopentyl]methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
Structural Analogs and Key Differences
Key Observations:
Ring Size and Conformation: The cyclopentyl core in the target compound offers a smaller, more strained ring compared to cyclohexyl or cycloheptyl analogs. This may influence binding affinity in protein-ligand interactions due to differences in torsional flexibility .
Functional Group Variations: Hydroxyl-substituted analogs (e.g., Benzyl N-[(cis-3-hydroxycyclohexyl)methyl]carbamate) introduce polar groups that enhance solubility but may reduce metabolic stability . The primary amine in the target compound is critical for forming covalent or non-covalent bonds in PROTAC linkers, whereas hydroxylated analogs might prioritize hydrogen bonding.
Stereochemical Considerations :
Physicochemical and Functional Comparisons
| Property | Target Compound | Cyclohexyl Analog (C₁₅H₂₂N₂O₂) | Cycloheptyl Analog (C₁₆H₂₄N₂O₂) |
|---|---|---|---|
| Molecular Weight | 248.33 | 262.35 | 276.38 |
| LogP (Predicted) | ~1.8 (moderate lipophilicity) | ~2.1 | ~2.5 |
| Water Solubility | Low (carbamate hydrophobicity) | Very low | Very low |
| Stereochemical Complexity | High ((1S,3R)-specific) | Variable (depends on synthesis) | Not reported |
Functional Implications :
- The target compound’s moderate lipophilicity balances cellular uptake and solubility, making it preferable for in vitro PROTAC assays .
- Larger analogs (cycloheptyl) may face challenges in aqueous solubility, necessitating formulation adjustments for in vivo use.
Research and Industrial Relevance
For instance:
- Protein Degradation: The (1S,3R)-aminocyclopentyl group may optimize linker length and rigidity in PROTACs, enhancing ternary complex formation compared to flexible cycloheptyl derivatives .
- Synthetic Versatility : The primary amine enables conjugation to warheads (e.g., ligands for E3 ligases), whereas hydroxylated analogs (e.g., C₁₅H₂₂N₂O₃) might require additional protection/deprotection steps .
Biological Activity
Rel-benzyl N-{[(1S,3R)-3-aminocyclopentyl]methylcarbamate}, with the CAS number 1312766-48-5, is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a carbamate functional group attached to a benzyl moiety and a cyclopentyl amine. The molecular formula is , and it has a molecular weight of approximately 248.32 g/mol .
- Molecular Formula :
- Molecular Weight : 248.32 g/mol
- Appearance : White to light yellow solid
- Solubility : Soluble in organic solvents such as ethanol and dichloromethane .
This compound} is believed to interact with specific biological targets, potentially influencing pathways involved in various diseases. Research indicates that compounds with similar structures exhibit significant activity against certain receptors and enzymes, particularly in the context of inflammation and cancer.
Case Studies and Research Findings
- Antagonistic Effects on Chemokine Receptors :
- Inhibition of Protein-Protein Interactions :
Comparative Biological Activity
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound} | Potential CCR3 antagonist | |
| Benzyl-piperidines | CCR3-mediated antagonism | |
| Compounds targeting RAS | Inhibition of RAS-effector interactions |
Safety and Toxicology
While specific toxicological data for this compound} is limited, general safety assessments for similar carbamate compounds suggest that they should be handled with care due to potential irritant properties. Standard laboratory safety protocols should be followed when working with this compound.
Q & A
Q. What are the key synthetic routes for Rel-benzyl N-{[(1S,3R)-3-aminocyclopentyl]methylcarbamate, and how can reaction conditions be optimized for stereochemical fidelity?
- Methodological Answer : The synthesis typically involves Boc-protected intermediates (e.g., tert-butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate) as precursors, with subsequent deprotection and functionalization. For example, tert-butyl carbamates are cleaved under acidic conditions (e.g., HCl in dioxane) to yield the free amine, which is then coupled with benzyl chloroformate .
- Optimization Strategies :
- Use chiral HPLC to monitor enantiomeric excess during intermediate steps .
- Control reaction temperature (<0°C) during coupling to minimize racemization .
- Key Intermediates :
| Intermediate | CAS No. | Purity | Reference |
|---|---|---|---|
| tert-Butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate | 1031335-25-7 | 95% | |
| trans-3-Aminocyclopentanol hydrochloride | 1259436-59-3 | Absolute |
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography : Resolve the absolute configuration using single-crystal X-ray diffraction of heavy-atom derivatives (e.g., brominated analogs) .
- Chiral Chromatography : Compare retention times with enantiopure standards on a chiral stationary phase (e.g., Chiralpak IA) .
- NMR Spectroscopy : Analyze coupling constants (e.g., ) in NOESY/ROESY experiments to confirm cyclohexane ring conformation .
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Flash Chromatography : Use silica gel with gradient elution (e.g., 5–20% MeOH in DCM) to separate polar byproducts .
- Recrystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) for high-purity crystals (>97%) .
- HPLC : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for final purification .
Advanced Research Questions
Q. What mechanistic insights explain the stability of the carbamate group under varying pH conditions?
- Methodological Answer :
- Kinetic Studies : Perform pH-rate profiling (pH 1–13) to identify degradation pathways. Carbamates are stable under neutral conditions but hydrolyze rapidly in strong acids (via protonation) or bases (via nucleophilic attack) .
- Isotopic Labeling : Use O-labeled water to track hydrolysis products via mass spectrometry .
Q. How does structural modification of the cyclopentyl ring influence biological activity in enzyme inhibition assays?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., 3-fluorocyclopentyl or 3-hydroxycyclopentyl derivatives) and test against target enzymes (e.g., proteases or kinases) .
- Docking Simulations : Use molecular modeling (e.g., AutoDock Vina) to predict binding modes with active sites .
- Example Modifications :
| Analog | Modification | Biological Target | Reference |
|---|---|---|---|
| 3-Fluorocyclopentyl | Fluorine substitution | Serine hydrolases | |
| 3-Hydroxycyclopentyl | Hydroxyl group | Kinases |
Q. What experimental approaches resolve contradictions in reported toxicity data for carbamate derivatives?
- Methodological Answer :
- Meta-Analysis : Compare toxicity datasets (e.g., LD50 values) across studies, controlling for purity (>95% by HPLC) and solvent effects .
- In Vitro Assays : Use standardized cell lines (e.g., HepG2) to assess cytotoxicity under controlled conditions .
Q. How can advanced spectroscopic techniques differentiate Rel-benzyl carbamate from its diastereomers?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
